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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2,3-
Dihydroxypropyl)trimethylammonium chloride (DPTAC), a quaternary ammonium

compound with significant applications in various scientific and industrial fields. This document

details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for DPTAC. It also includes detailed experimental protocols for

acquiring this data and a workflow for spectroscopic analysis.

While publicly accessible, quantitative spectral data for (2,3-
Dihydroxypropyl)trimethylammonium chloride is limited, this guide synthesizes available

information from chemical suppliers and related literature to provide a representative

spectroscopic profile. The data presented herein is intended to serve as a reference for the

identification and characterization of this compound.

Spectroscopic Data Summary
The following tables summarize the expected quantitative data for (2,3-
Dihydroxypropyl)trimethylammonium chloride based on characteristic chemical shifts and

absorption patterns for its functional groups.
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Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm) Multiplicity Assignment

~3.1 Singlet N-(CH₃)₃

~3.3-3.5 Multiplet N-CH₂

~3.6-3.8 Multiplet CH₂-OH

~4.0-4.2 Multiplet CH-OH

(variable) Broad Singlet OH

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm) Assignment

~54 N-(CH₃)₃

~65 CH₂-OH

~68 N-CH₂

~70 CH-OH

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹) Intensity Assignment

3500-3200 Strong, Broad O-H stretch (hydroxyl groups)

2950-2850 Medium C-H stretch (aliphatic)

1480-1460 Medium C-H bend (methyl groups)

1250-950 Medium C-N stretch

1100-1000 Strong C-O stretch (hydroxyl groups)

Table 4: Mass Spectrometry Data (Predicted)
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m/z Interpretation

134.1 [M-Cl]⁺ (Cationic species)

116.1 [M-Cl-H₂O]⁺

104.1 [M-Cl-CH₂O]⁺

58.1 [CH₂=N(CH₃)₂]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

(2,3-Dihydroxypropyl)trimethylammonium chloride sample

Deuterated solvent (e.g., D₂O, Methanol-d₄)

NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity.

Tune the probe for the ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds.

Process the spectrum by applying a Fourier transform, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds.

Process the spectrum similarly to the ¹H spectrum.

Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

(2,3-Dihydroxypropyl)trimethylammonium chloride sample

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

Potassium bromide (KBr) (for pellet method)
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Spatula and agate mortar and pestle

Procedure (ATR Method):

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Spectrum Acquisition:

Record the background spectrum of the empty ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Process the spectrum by performing a background subtraction.

Procedure (KBr Pellet Method):

Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr

powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a

transparent or translucent pellet.

Spectrum Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire the spectrum as described in the ATR method.

Mass Spectrometry (MS)
Objective: To determine the molecular weight of the cation and analyze its fragmentation

pattern.

Materials:

(2,3-Dihydroxypropyl)trimethylammonium chloride sample
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Solvent (e.g., methanol, water, acetonitrile)

Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable

solvent.

Instrument Setup:

Set the ESI source to positive ion mode.

Optimize the source parameters, including capillary voltage, cone voltage, and desolvation

gas flow and temperature.

Data Acquisition:

Introduce the sample solution into the mass spectrometer via direct infusion or through a

liquid chromatography system.

Acquire the mass spectrum over a relevant m/z range (e.g., 50-300).

For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the

parent ion and acquiring its fragmentation spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (2,3-Dihydroxypropyl)trimethylammonium chloride.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of (2,3-
Dihydroxypropyl)trimethylammonium Chloride: A Technical Guide]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b1217662#spectroscopic-
data-nmr-ir-ms-of-2-3-dihydroxypropyl-trimethylammonium-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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